3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
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Overview
Description
3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one is a complex organic compound with a unique structure that includes a piperidine ring and a diazatetracyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one typically involves multiple steps, including the formation of the piperidine ring and the diazatetracyclo framework. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This can include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve specific temperatures, pressures, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase and diacylglycerol kinase, affecting signal transduction and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-1-ylmethyl)phenylboronic acid: A boronic acid derivative with similar applications in organic synthesis and biocatalysis.
4-piperidinemethanol: Another piperidine derivative used in various chemical reactions.
Uniqueness
3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one is unique due to its complex structure and the presence of both a piperidine ring and a diazatetracyclo framework.
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20-17-10-6-9-15-14-7-2-3-8-16(14)19(18(15)17)21-23(20)13-22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSFKTQANHYYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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